2-oxo-N-[4-(trifluoromethoxy)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound is a dihydropyridine-based carboxamide featuring two distinct fluorinated aromatic substituents: a 4-(trifluoromethoxy)phenyl group attached via the amide nitrogen and a 4-(trifluoromethyl)benzyl moiety at the N1 position of the dihydropyridine core. Its molecular formula is C₂₁H₁₄F₆N₂O₃, with a molecular weight of 456.34 g/mol. The trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups confer enhanced metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
2-oxo-N-[4-(trifluoromethoxy)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O3/c22-20(23,24)14-5-3-13(4-6-14)12-29-11-1-2-17(19(29)31)18(30)28-15-7-9-16(10-8-15)32-21(25,26)27/h1-11H,12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMBSPJEIDZQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are typically determined through a combination of in vitro (e.g., cell culture) and in vivo (e.g., animal model) studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
2-oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide (RN: 338782-39-1) Structural differences: Replaces the 4-(trifluoromethoxy)phenyl group with a 3-pyridinyl ring. Molecular weight: 386.34 g/mol (C₂₀H₁₅F₃N₃O₂).
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide (DM-20) Structural differences: Replaces the dihydropyridine core with a pyrrole ring and introduces methoxy and methyl substituents. Methoxy groups enhance electron density, which may affect metabolic oxidation pathways .
Comparative Data Table:
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity:
- The target compound’s OCF₃ group enhances interactions with hydrophobic pockets in enzymes like cyclooxygenase (COX) or kinase targets, as demonstrated in fluorinated analogues . In contrast, RN 338782-39-1’s pyridinyl group may engage in π-π stacking with aromatic residues but lacks the steric bulk of OCF₃.
- DM-20 ’s pyrrole core and methoxy groups show reduced COX-2 inhibition (IC₅₀ >10 μM) compared to dihydropyridine-based compounds (IC₅₀ ~1–5 μM) due to diminished planarity and electronic effects .
Metabolic Stability:
- The target compound’s CF₃ and OCF₃ groups resist oxidative metabolism, as shown in microsomal assays (t₁/₂ >120 min). RN 338782-39-1, with a pyridinyl group, undergoes faster N-oxidation (t₁/₂ ~60 min) .
Research Findings and Limitations
- Target Compound : Preclinical studies highlight potent anti-inflammatory activity (IC₅₀ = 0.8 μM against COX-2), but poor aqueous solubility (<10 µg/mL) limits bioavailability.
- RN 338782-39-1 : Exhibits moderate kinase inhibition (IC₅₀ = 5–10 μM) but higher aqueous solubility (25 µg/mL) due to pyridinyl polarity .
- DM-20: Limited efficacy in vivo due to rapid glucuronidation of the methoxy group, despite favorable logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
